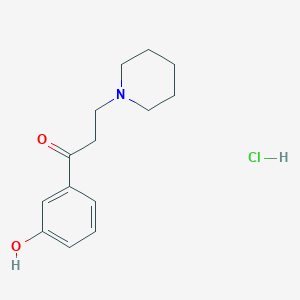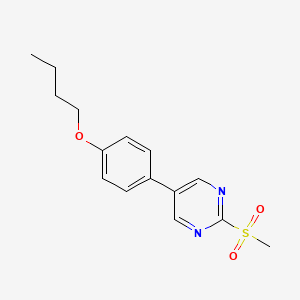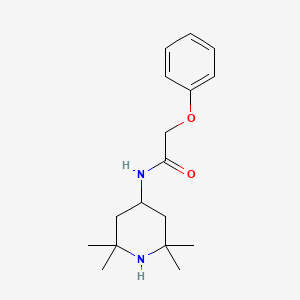
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Overview
Description
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a piperidinyl group attached to a propanone backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Hydroxyphenyl-3-piperidin-1-ylpropan-1-one.
Reduction: 1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-ol.
Substitution: 1-(3-Alkoxyphenyl)-3-piperidin-1-ylpropan-1-one.
Scientific Research Applications
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperidinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but with the hydroxy group in the ortho position.
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but with the hydroxy group in the para position.
1-(3-Hydroxyphenyl)-3-morpholin-1-ylpropan-1-one: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
1-(3-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the hydroxy group and the presence of the piperidinyl group confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-13-6-4-5-12(11-13)14(17)7-10-15-8-2-1-3-9-15;/h4-6,11,16H,1-3,7-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJFLHINBROGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperidine](/img/structure/B3857346.png)

![2-(4-methylphenoxy)-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B3857358.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B3857370.png)
![4-[2-(4-fluorophenoxy)ethyl]morpholine](/img/structure/B3857376.png)
![2-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid](/img/structure/B3857378.png)
![N-(4-IODO-2-METHYLPHENYL)-3-{N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3857384.png)

![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B3857399.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
![(E)-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-3-phenylprop-2-enamide](/img/structure/B3857418.png)
![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
![N-(4-Iodophenyl)-3-{N'-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide](/img/structure/B3857429.png)
